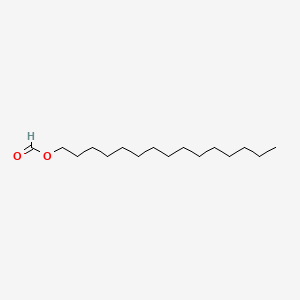
Indium;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium;platinum is a compound formed by the combination of indium and platinum. Indium is a soft, silvery-white metal with the atomic number 49, known for its applications in electronics and material science . Platinum, on the other hand, is a dense, malleable, and highly unreactive metal with the atomic number 78, widely used in catalytic converters, laboratory equipment, and jewelry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of indium;platinum compounds can be achieved through various methods, including electroplating and chemical vapor deposition. One common method involves the electrodeposition of indium onto a platinum substrate. This process requires a non-aqueous electrolyte solution containing indium salts, such as indium chloride, and a platinum electrode . The reaction conditions typically involve room temperature and controlled current density to ensure uniform deposition.
Industrial Production Methods: In industrial settings, the production of this compound compounds may involve high-temperature synthesis and alloying techniques. For instance, high-entropy intermetallic nanoparticles of indium and platinum group metals can be synthesized through wet-chemistry methods followed by heat treatment . These methods allow for the precise control of the composition and structure of the resulting compound.
Analyse Chemischer Reaktionen
Types of Reactions: Indium;platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, indium can react with oxygen to form indium oxide, while platinum remains relatively inert under similar conditions . Additionally, indium can form intermetallic compounds with other metals, such as silver, through electroplating processes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include indium chloride, sulfuric acid, and hydrochloric acid. The reaction conditions often involve room temperature and controlled pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound compounds include indium oxide, indium hydroxide, and various intermetallic compounds. These products have significant applications in electronics, catalysis, and material science .
Wissenschaftliche Forschungsanwendungen
Indium;platinum compounds have a wide range of scientific research applications:
Chemistry: In chemistry, this compound compounds are used as catalysts in various organic reactions, including Friedel-Crafts acylation and hydroamination . Their unique properties make them effective in facilitating these reactions.
Biology and Medicine: In biology and medicine, this compound compounds are explored for their potential in anticancer therapies. For instance, platinum-based compounds are known to bind to DNA and inhibit cancer cell proliferation . Indium complexes, on the other hand, are used in radiopharmaceuticals and bioimaging due to their ability to emit Auger electrons .
Industry: In the industrial sector, this compound compounds are used in the production of touch screens, solar cells, and other electronic devices.
Wirkmechanismus
The mechanism of action of indium;platinum compounds involves their interaction with molecular targets and pathways. For example, platinum compounds can bind to DNA and form cross-links, disrupting the replication process and leading to cell death . Indium compounds, on the other hand, can act as Lewis acids, facilitating various chemical reactions by activating substrates . The combination of these mechanisms results in the unique properties and effects of this compound compounds.
Vergleich Mit ähnlichen Verbindungen
- Indium;silver
- Indium;gold
- Platinum;gold
- Platinum;silver
Comparison: Indium;platinum compounds are unique due to the combination of indium’s reactivity and platinum’s stability. Compared to indium;silver and indium;gold compounds, this compound exhibits higher stability and resistance to oxidation . Additionally, platinum’s catalytic properties enhance the overall reactivity of the compound, making it more effective in various applications .
Eigenschaften
CAS-Nummer |
66100-04-7 |
|---|---|
Molekularformel |
InPt |
Molekulargewicht |
309.90 g/mol |
IUPAC-Name |
indium;platinum |
InChI |
InChI=1S/In.Pt |
InChI-Schlüssel |
RLNMYVSYJAGLAD-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


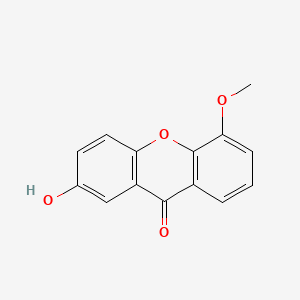
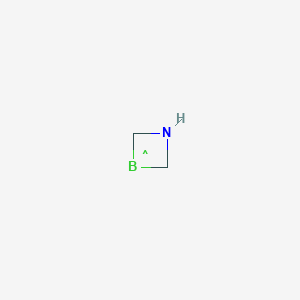
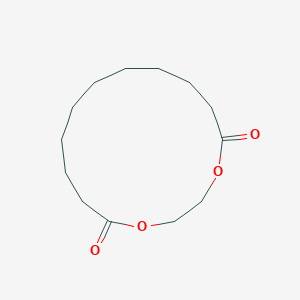
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
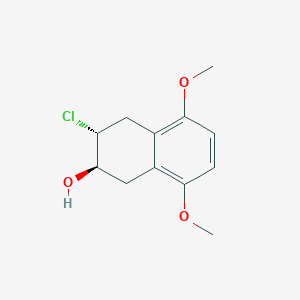

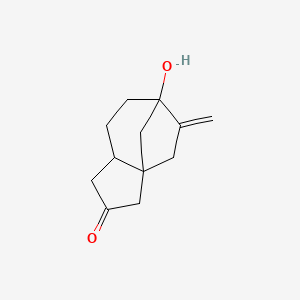
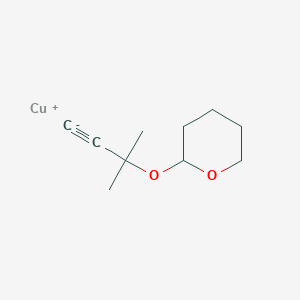
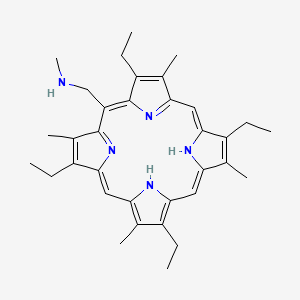
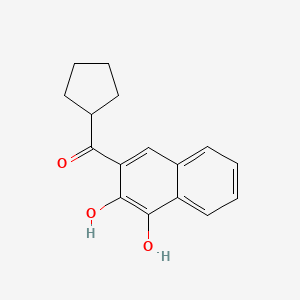
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
